Fmoc-D-Phe(3,4-DiCl)-OH: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-D-Phe(3,4-DiCl)-OH: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Chemical Properties, Synthetic Applications, and Biological Significance of a Key Unnatural Amino Acid.
Introduction
Fmoc-D-Phe(3,4-DiCl)-OH, or N-α-Fmoc-3,4-dichloro-D-phenylalanine, is a synthetic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. The incorporation of this unnatural amino acid into peptide chains offers a powerful tool to modulate the pharmacological properties of bioactive peptides. The presence of two chlorine atoms on the phenyl ring introduces unique steric and electronic characteristics that can enhance resistance to enzymatic degradation, improve binding affinity, and alter the overall conformation of the peptide. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its use in peptide synthesis, and the potential biological implications of peptides containing this moiety.
Core Chemical Properties
The fundamental chemical and physical properties of Fmoc-D-Phe(3,4-DiCl)-OH are summarized in the table below, providing a quick reference for researchers. These properties are crucial for its application in solid-phase peptide synthesis (SPPS) and for the characterization of the final peptide products.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₉Cl₂NO₄ | [1][2] |
| Molecular Weight | 456.32 g/mol | [1][3] |
| CAS Number | 177966-58-4 | [1][3] |
| Appearance | White to off-white solid | [3][4] |
| Purity | ≥97% (HPLC) | [4] |
| Melting Point | Data not available | |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3] |
Experimental Protocols: Application in Solid-Phase Peptide Synthesis
Fmoc-D-Phe(3,4-DiCl)-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the standard procedures for its incorporation into a growing peptide chain.
Fmoc Deprotection
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the peptide-resin is a critical step to allow for the coupling of the next amino acid. A standard and widely used protocol involves the use of piperidine (B6355638) in a suitable solvent.
Materials:
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Peptide-resin with an N-terminal Fmoc group
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Reaction vessel
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Drain the DMF and wash the resin with fresh DMF (3 times).
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
A qualitative ninhydrin (B49086) (Kaiser) test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating successful deprotection.
Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle
Caption: A generalized workflow for a single cycle of Fmoc solid-phase peptide synthesis (SPPS).
Amino Acid Coupling
The coupling of Fmoc-D-Phe(3,4-DiCl)-OH to the deprotected N-terminus of the peptide-resin requires activation of its carboxylic acid moiety. Due to the electron-withdrawing nature of the dichloro-substituted phenyl ring, this amino acid may exhibit slightly different reactivity compared to standard phenylalanine. Therefore, robust coupling reagents are recommended.
Materials:
-
Deprotected peptide-resin
-
Fmoc-D-Phe(3,4-DiCl)-OH
-
Coupling reagent (e.g., HBTU, HATU, or HCTU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF (peptide synthesis grade)
-
Reaction vessel
Procedure (using HBTU as an example):
-
In a separate vessel, dissolve Fmoc-D-Phe(3,4-DiCl)-OH (2-4 equivalents relative to the resin loading) and HBTU (1.95 equivalents) in DMF.
-
Add DIPEA (4-6 equivalents) to the solution to activate the amino acid. Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours. Due to the potential for steric hindrance from the dichloro-substituents, a longer coupling time or a double coupling may be necessary.
-
Monitor the completion of the coupling reaction using a ninhydrin test. A negative result (no color change) indicates the absence of free primary amines.
-
Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Logical Relationship: Rationale for Incorporating Unnatural Amino Acids
Caption: Rationale for incorporating unnatural amino acids into peptide-based drug candidates.
Biological Significance and Potential Signaling Pathways
The introduction of unnatural amino acids, such as 3,4-dichloro-D-phenylalanine, into peptide sequences is a key strategy in modern drug design to enhance their therapeutic potential. While specific signaling pathways directly modulated by peptides containing Fmoc-D-Phe(3,4-DiCl)-OH are not yet extensively documented, the known effects of similar modifications in bioactive peptides provide a strong basis for their potential applications.
The incorporation of D-amino acids, in general, confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide. The di-chlorination of the phenylalanine side chain can further enhance this stability and also introduce specific electronic and steric interactions that can modulate binding to biological targets.
For instance, studies on somatostatin (B550006) analogs, which are crucial regulators of the endocrine system acting through G-protein-coupled receptors (GPCRs), have shown that the introduction of fluorinated phenylalanine residues can significantly alter receptor binding affinity and selectivity.[2] Similarly, analogs of Substance P, a neuropeptide involved in pain transmission and inflammation, have been synthesized with D-amino acid substitutions to create potent antagonists.[1] It is plausible that peptides incorporating 3,4-dichloro-D-phenylalanine could be designed to target a variety of signaling pathways, particularly those involving GPCRs, where subtle changes in ligand structure can lead to profound differences in downstream signaling.
The enhanced hydrophobicity imparted by the dichlorophenyl group may also improve the peptide's ability to cross cellular membranes, potentially enabling it to reach intracellular targets. The unique electronic properties of the chlorinated aromatic ring can lead to altered π-π stacking or other non-covalent interactions with the target receptor, which can be exploited to fine-tune the biological activity of the peptide.
Conclusion
Fmoc-D-Phe(3,4-DiCl)-OH is a valuable and versatile building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its well-defined chemical characteristics and compatibility with standard solid-phase peptide synthesis protocols make it an accessible tool for researchers in both academic and industrial settings. The strategic incorporation of this unnatural amino acid offers a promising avenue for the development of next-generation peptide-based drugs with improved stability, potency, and selectivity, capable of modulating a wide range of biological signaling pathways. Further research into the specific biological effects of peptides containing 3,4-dichloro-D-phenylalanine is warranted to fully elucidate their therapeutic potential.
References
- 1. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
